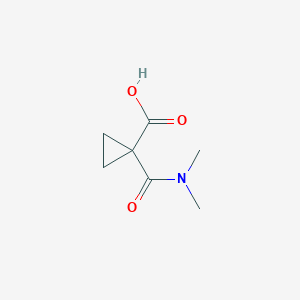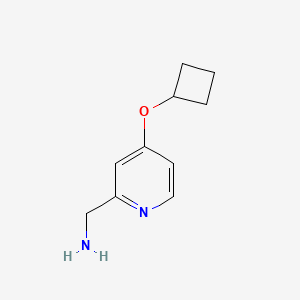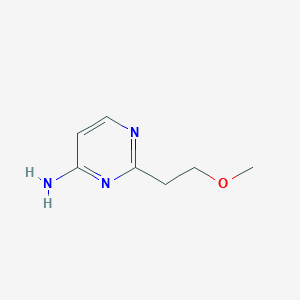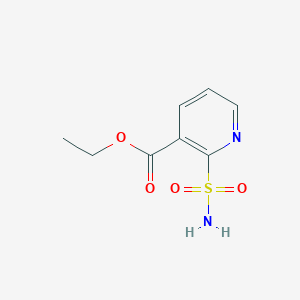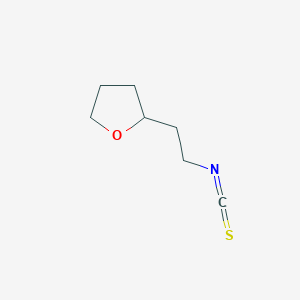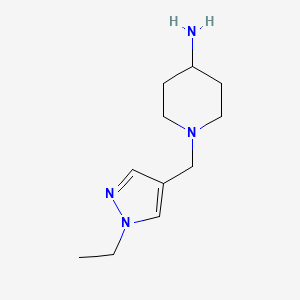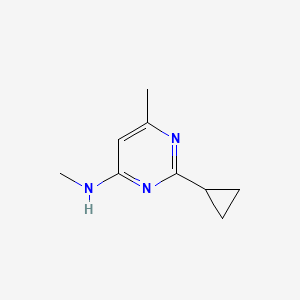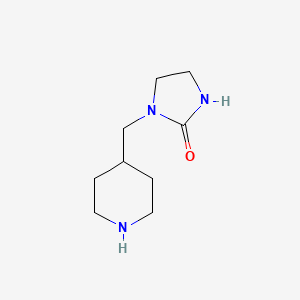
1-(Piperidin-4-ylmethyl)imidazolidin-2-one
Vue d'ensemble
Description
“1-(Piperidin-4-ylmethyl)imidazolidin-2-one” is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “1-(Piperidin-4-ylmethyl)imidazolidin-2-one” is 1S/C9H17N3O/c13-9-11-5-6-12(9)7-8-1-3-10-4-2-8/h8,10H,1-7H2,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-(Piperidin-4-ylmethyl)imidazolidin-2-one” is a solid substance at room temperature .Applications De Recherche Scientifique
Anti-Alzheimer's Activity
1-(Piperidin-4-ylmethyl)imidazolidin-2-one derivatives have shown promising results in anti-Alzheimer's research. Gupta et al. (2020) synthesized and evaluated a series of these derivatives for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, used in the management of Alzheimer's disease. The study found that certain derivatives exhibited excellent anti-Alzheimer's profiles, demonstrating potential for future Alzheimer's treatment (Gupta et al., 2020).
CGRP Receptor Antagonist Substructure
This compound is a key substructure in numerous CGRP (calcitonin gene-related peptide) receptor antagonists. Leahy et al. (2012) developed two efficient syntheses for this compound from complementary starting materials. These syntheses feature chemoselective reductive amination and a palladium-catalyzed amination, highlighting the compound's importance in developing CGRP receptor antagonists (Leahy et al., 2012).
Chemosensitizers for Staphylococcus aureus MRSA
Matys et al. (2015) evaluated a series of amine derivatives of imidazolidine-4-one, including piperazine derivatives, for their ability to enhance antibiotic effectiveness against Staphylococcus aureus MRSA. This study revealed the potential of these compounds as chemosensitizers to restore antibiotic efficacy in resistant bacterial strains (Matys et al., 2015).
Cardiotonic Activity
Nomoto et al. (1990) synthesized 1-(Piperidin-4-ylmethyl)imidazolidin-2-one derivatives to examine their cardiotonic activity. These compounds showed varying degrees of potency in anesthetized dogs, indicating their potential use in developing cardiotonic agents (Nomoto et al., 1990).
Anticancer Properties
Da Silveira et al. (2017) explored the antiglioma effect of synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones in vitro. The study showed that certain derivatives significantly reduced the viability of glioma cells, with no cytotoxicity observed in non-transformed cells. This research indicates the potential of these compounds in treating glioblastoma multiforme, a severe form of brain tumor (Da Silveira et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H303, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Orientations Futures
As for future directions, the potential applications and research directions for “1-(Piperidin-4-ylmethyl)imidazolidin-2-one” would depend on its chemical properties and reactivity. Given its structural similarity to other imidazolidin-2-ones, it could be of interest in the development of pharmaceuticals, as a chiral auxiliary in asymmetric transformations, or as an intermediate in organic syntheses .
Propriétés
IUPAC Name |
1-(piperidin-4-ylmethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c13-9-11-5-6-12(9)7-8-1-3-10-4-2-8/h8,10H,1-7H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZKJABMNDXCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-ylmethyl)imidazolidin-2-one | |
CAS RN |
1083368-89-1 | |
| Record name | 1-[(piperidin-4-yl)methyl]imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



